molecular formula C10H9ClF3NOS B14052220 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Katalognummer: B14052220
Molekulargewicht: 283.70 g/mol
InChI-Schlüssel: BLOQAQCYRALHOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a chemical compound with a unique structure that includes an amino group, a trifluoromethylthio group, and a chloropropanone moiety

Vorbereitungsmethoden

The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can be achieved through several routes. One common method involves the reaction of 3-amino-5-(trifluoromethylthio)benzene with 3-chloropropanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly for its unique functional groups that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the trifluoromethylthio group can participate in hydrophobic interactions, and the chloropropanone moiety can undergo nucleophilic attack. These interactions can affect various pathways and processes in biological systems, making the compound a potential candidate for further research in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:

    1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one: Lacks the chlorine atom, affecting its reactivity and applications.

    3-Amino-5-trifluoromethyl[1,2,4]-triazole: Contains a triazole ring, offering different chemical properties and applications

Eigenschaften

Molekularformel

C10H9ClF3NOS

Molekulargewicht

283.70 g/mol

IUPAC-Name

1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NOS/c11-2-1-9(16)6-3-7(15)5-8(4-6)17-10(12,13)14/h3-5H,1-2,15H2

InChI-Schlüssel

BLOQAQCYRALHOP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1N)SC(F)(F)F)C(=O)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.